

Revolutionizing Circadian Rhythm Research: GSK4112 in FRET-Based NCoR Recruitment Assays

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Compound of Interest

Compound Name: GSK4112

Cat. No.: B607842

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

The nuclear receptor REV-ERB α is a critical regulator of the circadian clock and metabolism. Its activity is modulated by the binding of endogenous ligands, such as heme, which promotes the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, leading to the transcriptional repression of target genes like Bmal1. **GSK4112** is a potent and specific synthetic agonist of REV-ERB α that mimics the action of heme.^{[1][2][3]} Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful technique to study the interaction between REV-ERB α and NCoR in a high-throughput format. This document provides detailed application notes and protocols for utilizing **GSK4112** in TR-FRET-based NCoR recruitment assays.

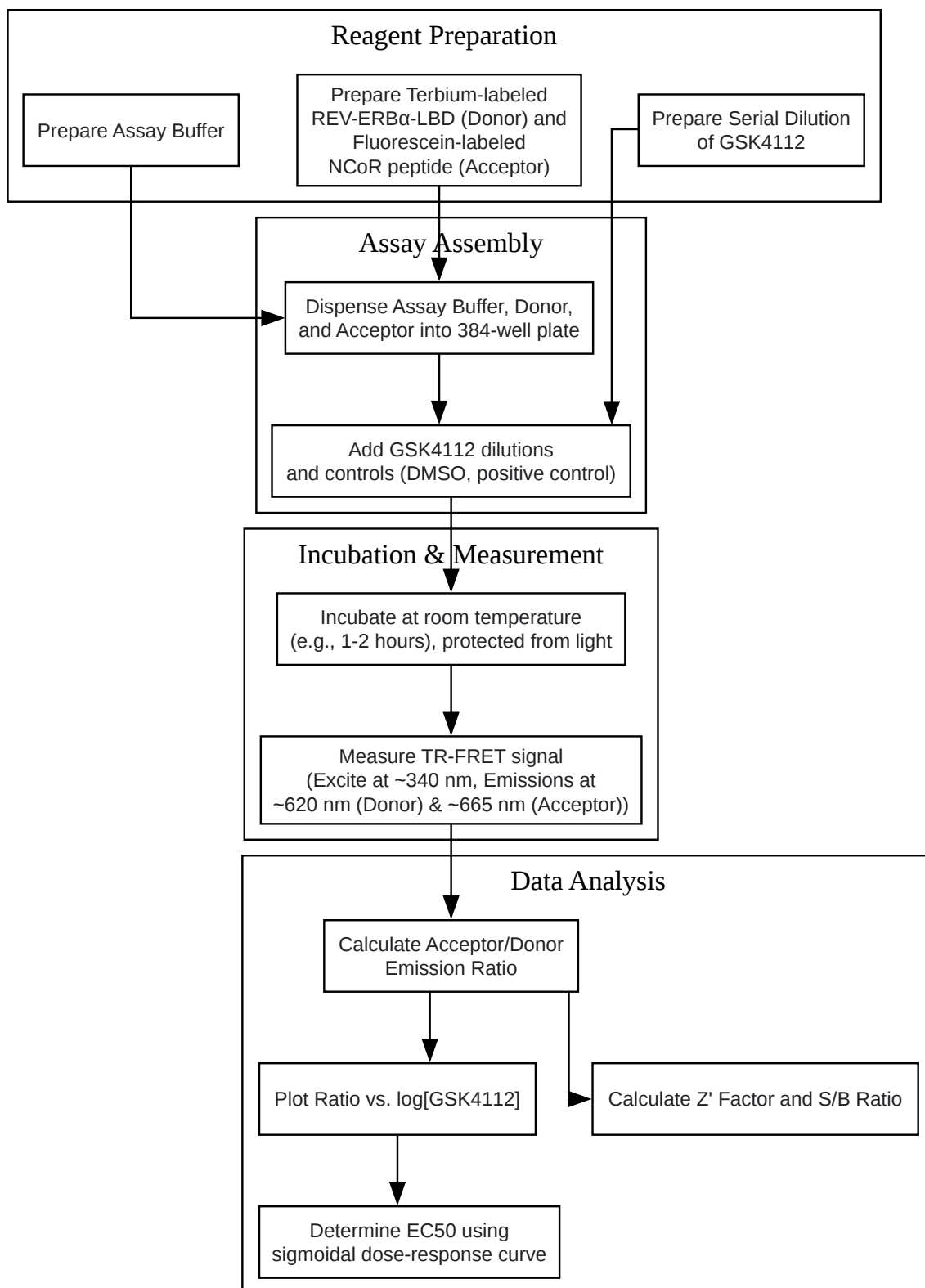
Data Presentation

The following table summarizes the key quantitative data for **GSK4112** in a TR-FRET-based NCoR recruitment assay. A well-optimized assay should meet the specified quality control parameters.

Parameter	Value	Description
GSK4112 EC50	250 nM[3]	The half-maximal effective concentration of GSK4112 required to induce the recruitment of the NCoR peptide to the REV-ERB α ligand-binding domain (LBD).
Z' Factor	≥ 0.5	A statistical indicator of assay quality. A value between 0.5 and 1.0 indicates an excellent and robust assay suitable for high-throughput screening.[4] [5]
Signal-to-Background (S/B) Ratio	> 10	The ratio of the signal from the positive control (maximum NCoR recruitment) to the negative control (basal interaction). A higher ratio indicates a larger assay window and better sensitivity. [4]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological mechanism and the experimental procedure, the following diagrams are provided.



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References

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- To cite this document: BenchChem. [Revolutionizing Circadian Rhythm Research: GSK4112 in FRET-Based NCoR Recruitment Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607842#using-gsk4112-in-fret-based-ncor-recruitment-assays>]

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